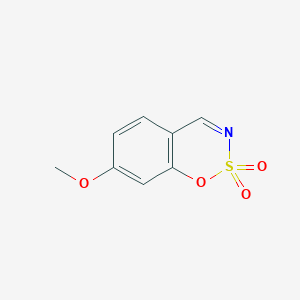

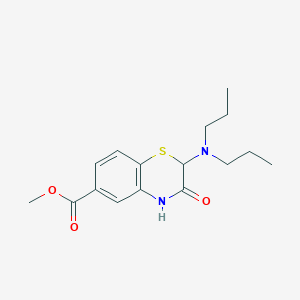

1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide is a chemical compound that has been studied for its inhibitory effects on human carbonic anhydrases . It is a derivative of 2-hydroxybenzaldehydes .

Synthesis Analysis

The compound can be synthesized from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . Aryl substituted 2-hydroxybenzaldehydes can be obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol . Various substituents in the 5, 7, or 8 position can be added to create a series of 1,2,3-benzoxathiazine-2,2-dioxides .Chemical Reactions Analysis

1,2,3-Benzoxathiazine-2,2-dioxides have been investigated for their inhibitory effects on four human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms, cytosolic hCA I and II and tumor-associated transmembrane hCA IX and XII . Most of the derivatives act as nanomolar inhibitors of hCA IX and XII .Wissenschaftliche Forschungsanwendungen

1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide and its Derivatives as Carbonic Anhydrase Inhibitors

Various derivatives of this compound have shown significant inhibitory activity against certain isoforms of human carbonic anhydrase, particularly hCA IX and XII, which are associated with tumors. These derivatives can act as nanomolar inhibitors, offering potential for cancer treatment due to their selective inhibition over cytosolic isoforms. Such selectivity could be advantageous in designing targeted therapies with minimal off-target effects (Ivanova et al., 2022), (Ivanova et al., 2023).

Antimicrobial and Antiproliferative Activities

Antimicrobial and Antiproliferative Potential

This compound derivatives have been synthesized and tested for antimicrobial and antiproliferative activities. Some compounds have shown promising activity against various cancer cell lines and microbes, highlighting their potential as therapeutic agents. The bioactivity is attributed to the structural modifications and the presence of certain functional groups in the molecule (Grygoriv et al., 2017), (El-Sawy et al., 2013).

Biological Activity and Ecological Role

Bioactivity and Ecological Importance of Benzoxazinones

Compounds related to 1,2,3-benzoxathiazine, like benzoxazinones, have demonstrated a range of biological activities, including phytotoxic, antifungal, antimicrobial, and antifeedant effects. The ecological role of these compounds, especially in plant defense mechanisms, has been recognized. They are also considered as leads for natural herbicide models, signifying their broad application potential in agriculture and pharmacology (Macias et al., 2009).

Synthesis and Application in Asymmetric Synthesis

Utility in Organic Synthesis

1,2,3-Benzoxathiazine derivatives have been utilized in the synthesis of complex organic molecules. The structure of benzoxathiazine dioxide is known for its potential in asymmetric synthesis, contributing to the development of compounds with high stereogenic complexity. This highlights its importance as a versatile building block in synthetic organic chemistry (Wang & Xu, 2013), (Brodsky & Bois, 2005).

Wirkmechanismus

Mode of Action

1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide: interacts with its targets by acting as a nanomolar inhibitor . It inhibits the activity of hCA IX and XII, and to a lesser extent, hCA II . The compound has little to no inhibitory effect on hCA I .

Biochemical Pathways

The inhibition of hCA IX and XII by This compound affects the carbonic anhydrase pathway, which is involved in the reversible hydration of carbon dioxide

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of hCA IX and XII . This inhibition could potentially disrupt the pH and fluid balance within cells, although the specific effects would depend on the context of the enzyme’s expression and the physiological state of the cells .

Eigenschaften

IUPAC Name |

7-methoxy-1,2λ6,3-benzoxathiazine 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-12-7-3-2-6-5-9-14(10,11)13-8(6)4-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEZIMAYKBNSHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NS(=O)(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)

![1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2604699.png)

![N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide](/img/structure/B2604701.png)

![(1R,5S)-N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2604702.png)

![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)

![2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2604708.png)

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)

![4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2604716.png)